N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8(12-10-4-5-10)9-3-2-6-11-7-9/h2-3,6-8,10,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCXOPUZWYXCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588269 | |
| Record name | N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183609-12-3 | |
| Record name | N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-(pyridin-3-yl)ethyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N 1 Pyridin 3 Yl Ethyl Cyclopropanamine and Analogues
Elucidation of Novel Synthetic Pathways
The quest for more efficient and selective methods for constructing the N-[1-(pyridin-3-yl)ethyl]cyclopropanamine scaffold has led to the exploration of several innovative synthetic strategies. These pathways are designed to overcome the limitations of classical methods, offering improvements in yield, stereoselectivity, and operational simplicity.
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective and enantiopure syntheses for this compound and its analogues is of paramount importance. ub.edu These routes aim to control the formation of stereocenters to yield a single, desired stereoisomer.
One of the most powerful techniques for creating cyclopropane (B1198618) rings is the Simmons-Smith cyclopropanation. nih.gov This reaction has been adapted for asymmetric synthesis, particularly for allylic alcohols, though with some limitations. nih.gov The stereoselective synthesis of cyclopropanes from olefins can be broadly categorized into three main approaches: halomethyl-metal-mediated cyclopropanation, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences. researchgate.netunl.pt
Recent advancements have focused on tandem reactions, where multiple synthetic steps are performed in a single pot without isolating intermediates. nih.gov This strategy not only improves efficiency but also minimizes the handling of potentially unstable intermediates. nih.gov For instance, an asymmetric alkyl addition to an α,β-unsaturated aldehyde can generate a chiral allylic zinc alkoxide intermediate, which can then undergo a diastereoselective cyclopropanation in a one-pot process to produce enantiopure cyclopropyl (B3062369) alcohols. nih.gov
The synthesis of enantiopure oligomers with tailored physical properties has been achieved through a highly stereoselective photo-induced reversible addition-fragmentation chain transfer (RAFT) single unit monomer insertion (SUMI) process. chemrxiv.org This highlights the robustness of modern synthetic methods in achieving high levels of stereocontrol. The synthesis of enantiopure NHC-gold and -silver complexes, where the chirality significantly influences their biological properties, further underscores the importance of enantioselective synthesis. mdpi.com The synthesis of these complexes often starts from enantiopure precursors, such as (S)-styrene oxide, to ensure the final products are obtained as single enantiomers. mdpi.com
A step-economical and stereodivergent synthesis of 2-arylcyclopropylamines (ACPAs) has been developed using a sequence of C(sp³)–H borylation and Suzuki-Miyaura coupling. nih.gov This method allows for the synthesis of either cis or trans isomers by altering the reaction atmosphere, providing a versatile route to stereochemically diverse cyclopropylamines. nih.gov
Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of synthetic efficiency and atom economy. nih.gov They are increasingly being employed for the synthesis of complex molecules, including those with a cyclopropane core.
An example of a one-pot synthesis of multifunctionalized cyclopropanes involves a NaH-mediated reaction of chalcones with benzyl sulfones. daneshyari.com This Michael-initiated ring-closure procedure provides a novel and practical route to 1,2,3-trisubstituted cyclopropanes. daneshyari.com Another approach is the electrocatalytic domino transformation of aldehydes and two different C-H acids, which stereoselectively forms trialkyl(2R,3R)-3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylates in good yields. rsc.org
One-pot syntheses of N-substituted pyrroles have been developed through the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.com While not directly forming a cyclopropane ring, this methodology showcases the power of one-pot reactions in rapidly assembling complex heterocyclic structures, a strategy that can be adapted for the synthesis of precursors to this compound. The synthesis of new cyclophanes has also been achieved through an efficient one-pot reaction of vinamidinium salts with diamines, highlighting the versatility of this approach. nih.gov
The application of MCRs in the synthesis of active pharmaceutical ingredients (APIs) is well-documented, with reactions like the Strecker, Mannich, and Ugi reactions being prominent examples. nih.gov These reactions can be envisioned to construct key fragments of the target molecule in a convergent and efficient manner.
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. The synthesis of cyclopropanes and the formation of the crucial C-N bond in N-[1-(pyridin-yl)ethyl]cyclopropanamine derivatives heavily rely on innovative catalytic systems.
Cyclopropanation Catalysis:
Metal-catalyzed cyclopropanation is a key method for forming the cyclopropane ring. wikipedia.org Rhodium and copper complexes are among the most widely used catalysts for the reaction of diazo compounds with alkenes. wikipedia.orgnih.gov Chiral rhodium catalysts have been particularly successful in achieving high enantioselectivity. wikipedia.orgnih.gov For instance, the rhodium-catalyzed reaction of electron-deficient alkenes with aryldiazoacetates using the catalyst Rh₂(S-TCPTAD)₄ can achieve up to 98% enantiomeric excess (ee). nih.gov Similarly, N-sulfonyl 1,2,3-triazoles can serve as precursors to rhodium(II) azavinyl carbenes, which react with olefins to produce cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov The choice of the rhodium catalyst, such as Rh₂(S-DOSP)₄ or Rh₂(S-NTTL)₄, can significantly influence the enantioselectivity of the cyclopropanation. nih.gov
The catalytic asymmetric synthesis of mono-halo-methyl-cyclopropanes has been achieved using Rh₂((S)-BTPCP)₄ as a catalyst, affording the products in high yields and with excellent stereoselectivity. rsc.org
C-N Bond Formation Catalysis:
The formation of the C-N bond between the ethylpyridine moiety and the cyclopropanamine core is another critical step. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C(sp²)-N bonds. uwindsor.carsc.org These reactions typically employ a palladium precursor, a suitable ligand (often a bulky phosphine), and a base. uwindsor.ca The development of "cocktail"-type catalytic systems, where multiple catalytic species may be involved, is an area of active research in C-N bond formation. researchgate.net Magnesium-catalyzed hydroamination represents an alternative approach for C-N bond formation, proceeding through a concerted mechanism. iastate.edu
Precursor Chemistry and Functional Group Interconversions
The synthesis of this compound relies on the availability of suitable precursors and the ability to perform key functional group interconversions (FGIs). The pyridine (B92270) ring, a core component of the target molecule, has a rich and well-established chemistry.
Pyridine is a basic heterocyclic compound that can undergo various reactions. wikipedia.org It is structurally related to benzene but has distinct reactivity due to the presence of the nitrogen atom. wikipedia.org Pyridine can be synthesized through various methods, and its derivatives are found in many commercial compounds. wikipedia.orgresearchgate.net The synthesis of substituted pyridines can be achieved through methods like the Minisci-type decarboxylative alkylation. organic-chemistry.org
Functional group interconversions are essential for manipulating molecules and introducing the desired functionality. For example, alcohols can be oxidized to aldehydes or ketones using reagents like Collins' reagent (CrO₃-pyridine complex) or pyridinium chlorochromate (PCC). imperial.ac.uk Esters are often used as protecting groups for alcohols and can be removed under specific conditions. imperial.ac.uk Nucleophilic substitution reactions are commonly used to interconvert functional groups, for instance, converting an alcohol to an alkyl halide. ub.edu
The synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives, which are structurally related to the target compound, often starts from 3,4-difluorobenzaldehyde. google.com This precursor can be converted to an alkene through an aldol condensation or a Wittig reaction, followed by cyclopropanation. google.com
Optimization of Synthetic Efficiency and Yield for Target Analogues
Optimizing the efficiency and yield of a synthetic route is crucial for its practical application, especially in the context of pharmaceutical development. This involves a systematic investigation of reaction parameters to maximize the formation of the desired product while minimizing side reactions.
The optimization of cyclopropanation reactions often involves screening different catalysts, solvents, and temperatures. researchgate.netresearchgate.net For instance, in a rhodium-catalyzed cyclopropanation, the choice of the chiral dirhodium catalyst can have a significant impact on both the yield and the enantioselectivity. nih.gov The rate of Simmons-Smith cyclopropanation is influenced by factors such as the solvent, substituents on the substrate, and the nature of the zinc carbenoid. nih.gov The reactivity of the zinc carbenoid can be enhanced by using additives like Brønsted acids. ethz.ch
The following table summarizes the optimization of a rhodium-catalyzed enantioselective cyclopropanation reaction, demonstrating the effect of different catalysts on the yield and enantiomeric excess (ee).
| Entry | Catalyst | Yield (%) | ee (%) |
| 1 | Rh₂(S-DOSP)₄ | 95 | 24 |
| 2 | Rh₂(S-PTAD)₄ | 95 | 72 |
| 3 | Rh₂(S-PTTL)₄ | 96 | 78 |
| 4 | Rh₂(S-BiTISP)₂ | 10 | 70 |
| 5 | Rh₂(S-PTTL)₄ | 94 | 88 |
| 6 | Rh₂(S-NTTL)₄ | 95 | 96 |
| 7 | Rh₂(S-NTTL)₄ | 96 | 96 |
| 8 | Rh₂(S-NTTL)₄ | 95 | 95 |
| 9 | Rh₂(S-DOSP)₄ | 95 | 8 |
Data adapted from a study on the enantioselective cyclopropanation of styrene with a 1-sulfonyl-4-phenyl-1,2,3-triazole. nih.gov
This interactive data table allows for the sorting of results based on different parameters, providing a clear overview of the optimization process.
Molecular Mechanisms of Action and Biological Target Identification
Investigation of Specific Molecular Target Interactions of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
A thorough search of scientific literature and databases yielded no specific studies detailing the molecular target interactions of this compound. The identification of specific biological targets for a compound is a critical step in drug discovery, typically involving techniques such as affinity chromatography, mass spectrometry, and various screening assays. Without such dedicated research, the molecular targets of this compound remain unknown.
Enzymatic Inhibition and Modulation Studies
Lysine-specific demethylase 1 (LSD1) is a key enzyme in epigenetic regulation and has become an important target in oncology. nih.govresearchgate.net The cyclopropylamine (B47189) scaffold is a well-known feature of several LSD1 inhibitors. nih.govgoogle.com These compounds often act as irreversible inhibitors by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.gov Research has focused on designing novel cyclopropylamine derivatives to enhance potency and selectivity for LSD1. researchgate.netnih.gov
However, there is no specific research available that investigates or demonstrates the modulation of the LSD1 pathway by This compound .
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis. nih.govnih.gov Inhibition of DHODH can deplete pyrimidine nucleotides, thereby affecting cell proliferation, making it a target in cancer and autoimmune diseases. nih.govnih.gov Various chemical scaffolds have been explored as DHODH inhibitors. researchgate.netscbt.com
There are no published studies indicating that This compound perturbs pyrimidine biosynthesis or inhibits DHODH.
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of bioactive lipids. The discovery of NAPE-PLD inhibitors is an active area of research for understanding the role of this enzyme in various physiological processes. nih.govnih.govrsc.org
No scientific literature was found that reports on the inhibition or modulation of NAPE-PLD activity by This compound .
Kinases such as FMS-like tyrosine kinase 3 (FLT3) and the PI3K/mTOR pathway are critical signaling nodes in cell growth and survival, and their dysregulation is common in cancers. The pyridine (B92270) scaffold is a common feature in many kinase inhibitors, and extensive research has been conducted to develop pyridine-containing compounds that selectively target these pathways. nih.govmdpi.comwikipedia.org Selectivity profiling against a panel of kinases is a standard method to characterize the specificity of such inhibitors.
There is a lack of data regarding any intervention of This compound in kinase pathways or any selectivity profiling for this compound against targets like FLT3 or PI3K/mTOR.
Receptor Agonism and Antagonism by Pyridine-Substituted Cyclopropylamine Scaffolds (e.g., 5-HT2C, RXRα)
The serotonin (B10506) 2C (5-HT2C) receptor is a G-protein coupled receptor in the central nervous system and a target for various neurological and psychiatric conditions. researchgate.netnih.gov The cyclopropylamine scaffold, particularly the 2-phenylcyclopropylamine structure, has been a basis for the development of selective 5-HT2C receptor agonists. researchgate.netnih.govresearchgate.net Retinoid X receptor alpha (RXRα) is a nuclear receptor involved in regulating gene expression.
Currently, there is no available research that has evaluated This compound for agonist or antagonist activity at the 5-HT2C receptor, RXRα, or other related receptors.
Structural Basis for Ligand-Target Binding of this compound
A comprehensive search of scientific databases and literature reveals a significant gap in the publicly available information regarding the specific molecular interactions of this compound with any biological target. To date, no crystallographic studies have been published that detail the compound bound to a protein, nor are there any publicly accessible molecular docking or computational modeling studies that propose a binding mode.
The elucidation of the structural basis for a ligand's activity is fundamental to understanding its mechanism of action. This typically involves identifying the specific amino acid residues within the binding pocket of a biological target that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The precise geometry and nature of these connections are critical for the affinity and specificity of the ligand.
For this compound, the key structural features that would likely participate in such interactions are the pyridine ring, the cyclopropyl (B3062369) group, and the secondary amine. The nitrogen atom in the pyridine ring could act as a hydrogen bond acceptor, while the aromatic ring itself could engage in π-π stacking or hydrophobic interactions. The cyclopropyl and ethyl groups are hydrophobic and would be expected to interact with nonpolar residues in a binding pocket. The secondary amine is capable of acting as both a hydrogen bond donor and acceptor.
Without experimental data, any discussion of the specific interactions remains speculative. Research in this area would be necessary to provide a detailed understanding of how this compound orients itself within a target's binding site and the key molecular determinants of its biological activity.
Table of Potential Interacting Moieties
As no specific biological target or binding studies are available for this compound, the following table is a generalized representation of the types of interactions its structural components could theoretically form within a protein binding site. This is not based on experimental data for this specific compound.
| Ligand Moiety | Potential Interaction Type | Potential Interacting Target Residues |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Tyr, Ser, Thr, Asn, Gln, Arg, Lys, His |
| Pyridine Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |
| Ethyl Group | Hydrophobic | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |
| Cyclopropyl Group | Hydrophobic | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |
| Secondary Amine (NH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Asn, Gln, Ser, Thr, Tyr, Main Chain Carbonyls/Amines |
Further research, including the identification of the biological target(s) and subsequent structural biology studies, is required to validate and elaborate on these potential interactions.
Structure Activity Relationship Sar Investigations of N 1 Pyridin 3 Yl Ethyl Cyclopropanamine Analogues
Elucidation of Essential Pharmacophoric Features for Biological Activity
The biological activity of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine analogues is intrinsically linked to a core pharmacophore consisting of three key moieties: a cyclopropylamine (B47189) group, a pyridine (B92270) ring, and an ethylamine (B1201723) linker. The interplay of these components dictates the compound's interaction with its biological target.
The cyclopropylamine moiety is often a critical feature for potent inhibitory activity against certain enzymes, such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). The strained three-membered ring of the cyclopropyl (B3062369) group is believed to play a role in the mechanism of irreversible inhibition of these flavin-dependent enzymes.
The pyridine ring , a nitrogen-containing aromatic heterocycle, serves as a key interaction point with the biological target. Its ability to participate in hydrogen bonding and π-π stacking interactions is crucial for binding affinity. The position of the nitrogen atom within the ring and the substitution pattern on the ring can significantly influence the electronic properties and steric profile of the molecule, thereby modulating its biological activity.
Impact of Substituent Modifications on Potency and Selectivity
Systematic modifications of the this compound scaffold have been undertaken to probe the SAR and to optimize potency and selectivity. These modifications have targeted the cyclopropyl moiety, the pyridine ring, and the amine linker.
Alterations to the cyclopropyl ring can have a profound effect on the biological activity of these analogues. The unique electronic and conformational properties of the cyclopropyl group are often essential for potent enzyme inhibition.
Ring Size and Saturation: Replacing the cyclopropyl ring with larger cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or with acyclic alkyl groups generally leads to a significant decrease in potency. This suggests that the specific geometry and strain of the three-membered ring are important for activity.
Substitution on the Cyclopropyl Ring: The introduction of substituents on the cyclopropyl ring can modulate both potency and selectivity. For instance, in a series of cis-cyclopropylamine derivatives, the introduction of a methoxy (B1213986) group at the 2-position of the cyclopropyl ring was found to influence selectivity for MAO-B over MAO-A. nih.govsunderland.ac.ukresearchgate.net
| Analogue | Modification to Cyclopropyl Moiety | Relative Potency |
|---|---|---|
| N-[1-(pyridin-3-yl)ethyl]cyclobutanamine | Replacement with Cyclobutyl | -- |
| N-[1-(pyridin-3-yl)ethyl]propan-1-amine | Replacement with n-propyl | --- |
| N-[1-(pyridin-3-yl)ethyl]-2-methylcyclopropanamine | Methyl substitution | + |
Disclaimer: The data presented in this table is illustrative and derived from general trends observed in studies of analogous cyclopropylamine-containing compounds. The relative potency is indicated qualitatively (-- for significantly decreased, --- for severely decreased, and + for potentially increased).
The pyridine ring is a key determinant of binding affinity and selectivity. Modifications to this ring can alter its electronic properties and steric interactions with the target.
Position of Ring Nitrogen: The position of the nitrogen atom in the aromatic ring is critical. Analogues with the nitrogen at the 2- or 4-position of the pyridine ring often exhibit different activity profiles compared to the 3-pyridyl isomer.
Substituent Effects: The introduction of various substituents on the pyridine ring can significantly impact activity. Electron-donating groups (e.g., -OCH3, -NH2) and electron-withdrawing groups (e.g., -Cl, -CF3) can modulate the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. nih.gov The position of the substituent also plays a crucial role. In a study of pyrazolo[1,5-a]pyrimidin-7-amines with a pyridylmethylamine side chain, electron-donating groups on the pyridine ring were found to be favorable for anti-mycobacterial activity. mdpi.com
| Analogue | Modification to Pyridine Ring | Relative Potency |
|---|---|---|
| N-[1-(2-chloropyridin-3-yl)ethyl]cyclopropanamine | 2-Chloro substitution | +/- |
| N-[1-(6-methoxypyridin-3-yl)ethyl]cyclopropanamine | 6-Methoxy substitution | + |
| N-[1-(pyridin-2-yl)ethyl]cyclopropanamine | Isomeric change (2-pyridyl) | - |
Disclaimer: The data in this table is illustrative and based on general SAR principles for pyridine-containing bioactive molecules. The relative potency is indicated qualitatively (+ for potentially increased, +/- for variable, and - for potentially decreased).
Linker Length: Varying the length of the alkyl chain can impact activity. Shortening or lengthening the linker from the optimal two-carbon ethyl chain generally leads to a decrease in potency, suggesting a specific distance is required for optimal binding.
Substitution on the Linker: The introduction of substituents on the ethyl linker can affect both potency and selectivity. For example, a methyl group on the carbon adjacent to the amine can introduce a chiral center, leading to stereoselective interactions with the target.
N-Alkylation: Substitution on the amine nitrogen can also have a significant impact. In a study of aminobutyl-benzamides, the nature of the N-substituent was found to be critical for binding affinity and selectivity at sigma receptors. nih.gov
| Analogue | Modification to Amine Linker | Relative Potency |
|---|---|---|
| N-methyl-N-[1-(pyridin-3-yl)ethyl]cyclopropanamine | N-Methylation | - |
| N-[1-(pyridin-3-yl)propyl]cyclopropanamine | Propyl linker | -- |
| N-[2-(pyridin-3-yl)propyl]cyclopropanamine | Methyl on linker | +/- |
Disclaimer: The data presented in this table is illustrative and based on general principles of medicinal chemistry. The relative potency is indicated qualitatively (- for potentially decreased, -- for significantly decreased, and +/- for variable).
Stereochemical Influences on the Structure-Activity Landscape
The presence of a chiral center at the carbon atom of the ethylamine linker to which the pyridine ring is attached means that this compound can exist as two enantiomers. The stereochemistry at this center can have a profound impact on biological activity.
Computational Chemistry and Molecular Modeling Applications
Ligand-Based and Structure-Based Computational Approaches for Compound Design
Computational design strategies for novel compounds like N-[1-(pyridin-3-yl)ethyl]cyclopropanamine can be broadly categorized into ligand-based and structure-based approaches. The choice between these methods is often dictated by the availability of structural information for the biological target.
Ligand-Based Design: In the absence of a high-resolution 3D structure of the target protein, ligand-based methods leverage the information from a set of known active molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this approach.
A hypothetical 3D-QSAR study on a series of analogs of this compound could be performed to correlate their biological activities with their physicochemical properties. nih.govnih.gov Such studies can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity. nih.gov For instance, a Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could reveal that increasing the steric volume around the cyclopropane (B1198618) ring might enhance binding affinity, while a strong electronegative potential near the pyridine (B92270) nitrogen is crucial for interaction with a target. nih.gov
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active. nih.govmdpi.com For this compound, a pharmacophore model might consist of a hydrogen bond acceptor (the pyridine nitrogen), a hydrophobic feature (the cyclopropane ring), and an aromatic ring feature (the pyridine ring). mdpi.com This model can then be used to screen virtual libraries for new compounds with diverse scaffolds that fit the pharmacophore and are likely to be active.
Structure-Based Design: When the 3D structure of the target protein is known, structure-based drug design (SBDD) becomes a powerful tool. researchgate.net This approach involves docking the ligand into the active site of the target to predict its binding conformation and affinity. Molecular docking simulations of this compound with a hypothetical target protein could identify key interactions, such as hydrogen bonds between the pyridine nitrogen and specific amino acid residues, or hydrophobic interactions involving the cyclopropane and ethyl groups within a binding pocket. nih.gov These insights can guide the rational design of more potent inhibitors by modifying the structure of the compound to optimize these interactions. researchgate.net
A hypothetical docking study of this compound into a protein kinase active site might reveal the following interactions:
| Feature of this compound | Interacting Residue in Target | Type of Interaction |
| Pyridine Nitrogen | Asp165 | Hydrogen Bond |
| Pyridine Ring | Phe102 | π-π Stacking |
| Cyclopropane Ring | Val88, Leu145 | Hydrophobic Interaction |
| Ethyl Group | Ile75 | Hydrophobic Interaction |
This table represents hypothetical data for illustrative purposes.
Molecular Dynamics and Interaction Simulations to Characterize Binding
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational changes and stability of the complex over time. nih.govutupub.fifrontiersin.org An MD simulation of the this compound-target complex, solvated in a water box with physiological ion concentrations, can provide valuable information. nih.gov
By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking. nih.gov Root Mean Square Deviation (RMSD) of the ligand and protein backbone can be monitored to see if the system reaches equilibrium. nih.gov Furthermore, detailed analysis of the interactions, such as the persistence of hydrogen bonds and the nature of hydrophobic contacts throughout the simulation, can provide a more accurate understanding of the binding determinants. nih.gov
MD simulations can also be used to calculate the binding free energy of the ligand to its target using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). peerj.com These calculations can help in ranking different analogs of this compound based on their predicted binding affinities, thus prioritizing compounds for synthesis and experimental testing.
A hypothetical MD simulation summary for this compound bound to a target protein could yield the following data:
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 200 ns | Sufficient time for system equilibration and sampling. |
| Average Ligand RMSD | 1.5 Å | Stable binding pose within the active site. |
| Key Hydrogen Bond Occupancy (Pyridine-N with Asp165) | 85% | Strong and persistent hydrogen bond interaction. |
| MM-PBSA Binding Free Energy | -45.2 kcal/mol | Favorable binding affinity. |
This table represents hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules like this compound. frontiersin.orgresearchgate.net These methods can provide insights into the molecule's geometry, charge distribution, orbital energies, and reactivity, which are crucial for understanding its behavior at a subatomic level.
Calculations such as Density Functional Theory (DFT) can be used to optimize the geometry of this compound and to determine its electronic properties. The distribution of electron density, for example, can highlight the nucleophilic and electrophilic regions of the molecule, which is important for understanding its potential metabolic fate and its ability to interact with biological targets.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important quantum chemical descriptors. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more reactive. These calculations can be particularly useful in predicting the metabolic stability of this compound by identifying sites that are susceptible to enzymatic attack.
Hypothetical quantum chemical properties of this compound calculated using DFT are presented below:
| Quantum Chemical Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | Suggests good chemical stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
This table represents hypothetical data for illustrative purposes.
Predictive Modeling for ADME-Related Parameters of this compound
The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov In silico models play a crucial role in the early prediction of these parameters, helping to identify and address potential liabilities before significant resources are invested. nih.gov
Various computational models can be used to predict the ADME profile of this compound. For instance, its lipophilicity (logP) and aqueous solubility (logS), which are key determinants of absorption, can be calculated using a variety of algorithms. nih.gov Models based on quantitative structure-property relationships (QSPR) can predict its ability to cross the blood-brain barrier, its plasma protein binding, and its potential to be a substrate or inhibitor of cytochrome P450 enzymes, which are critical for metabolism. nih.gov
Predictive models can also be used to identify potential sites of metabolism on the this compound structure. This information is valuable for designing analogs with improved metabolic stability.
A hypothetical predicted ADME profile for this compound is summarized in the following table:
| ADME Parameter | Predicted Value | Implication |
| LogP | 2.8 | Good balance between solubility and permeability. |
| Aqueous Solubility | -3.5 (log mol/L) | Moderate solubility. |
| Blood-Brain Barrier Permeability | High | Potential for CNS activity. |
| Plasma Protein Binding | 85% | Moderate binding to plasma proteins. |
| CYP2D6 Inhibition | Low | Low risk of drug-drug interactions via this isoform. |
This table represents hypothetical data for illustrative purposes.
Preclinical Pharmacological Evaluation in Vitro of N 1 Pyridin 3 Yl Ethyl Cyclopropanamine Derivatives
Analytical Chemistry and Advanced Spectroscopic Characterization
Chromatographic Separation Techniques for Compound Purity and Identification
Chromatographic methods are essential for separating N-[1-(pyridin-3-yl)ethyl]cyclopropanamine from any unreacted starting materials, byproducts, or degradation products, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Given the compound's structure, which includes a basic pyridine (B92270) ring and a secondary amine, making it a hydrophilic and basic compound, a reversed-phase or a mixed-mode HPLC method would be suitable for its analysis. helixchrom.comhelixchrom.com A well-developed and validated HPLC method can provide reliable data on the purity of the compound.
A proposed method would utilize a C8 or a mixed-mode stationary phase, which offers a good balance of hydrophobic and polar interactions. shimadzu.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer would be a critical parameter to control the retention and peak shape of the basic analyte. Detection is typically achieved using a UV detector, taking advantage of the chromophoric pyridine ring, likely at a wavelength around 260 nm. shimadzu.com
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Table 1: Proposed HPLC Method Parameters for the Analysis of this compound
| Parameter | Proposed Condition |
| Column | Shim-pack GIST C8 (150 mm x 4.6 mm, 5 µm) or similar C8/mixed-mode column shimadzu.com |
| Mobile Phase | A: 10 mM Sodium Phosphate buffer (pH adjusted to 7.5) B: Acetonitrile |
| Gradient | Isocratic or a linear gradient depending on sample complexity, e.g., 80:20 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Advanced Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton of the ethyl group, being adjacent to the nitrogen and the pyridine ring, would likely resonate as a quartet in the δ 3.5-4.5 ppm range. The methyl protons of the ethyl group would appear as a doublet further upfield. The protons of the cyclopropyl (B3062369) group would be found in the highly shielded region of the spectrum (δ 0.3-1.0 ppm). The N-H proton of the secondary amine would appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbons of the pyridine ring would be observed in the downfield region (δ 120-150 ppm). The methine carbon of the ethyl group would be expected around δ 50-60 ppm, while the methyl carbon would be significantly more shielded. The carbons of the cyclopropyl ring would appear at high field strengths.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons, respectively, solidifying the structural assignment.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (aromatic) | 7.0 - 8.5 | Multiplets |
| CH-N (methine) | 3.5 - 4.5 | Quartet |
| CH₃ (methyl) | 1.2 - 1.6 | Doublet |
| NH (amine) | Variable | Broad Singlet |
| Cyclopropyl-H | 0.3 - 1.0 | Multiplets |
Mass Spectrometry (MS) Applications (ESI-MS, MALDI-MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.
ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is ideal for this compound and would be expected to show a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight of 176.25 g/mol for the free base.
MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry): While less common for small molecules, MALDI-MS could also be employed.
The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the ethyl group and the pyridine ring, leading to characteristic fragment ions. The loss of the cyclopropyl group is another predictable fragmentation pathway. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Characterization
IR spectroscopy is a quick and effective method for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. orgchemboulder.com
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and cyclopropyl groups) would be observed just below 3000 cm⁻¹.
C=C and C=N Stretch (Aromatic): The stretching vibrations of the pyridine ring would result in several bands in the 1400-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration is expected to be in the 1250–1020 cm⁻¹ range for the aliphatic amine portion. orgchemboulder.com
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak-Medium |
| C-H Stretch (Aromatic) | > 3000 | Medium |
| C-H Stretch (Aliphatic) | < 3000 | Strong |
| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values should closely match the theoretical values calculated from the empirical formula, C₁₀H₁₄N₂, thereby confirming the compound's elemental composition. The theoretical composition for the hydrochloride salt (C₁₀H₁₅ClN₂) would be different due to the presence of chlorine and an additional hydrogen atom. cymitquimica.com
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 120.11 | 68.14% |
| Hydrogen | H | 1.008 | 14.112 | 8.01% |
| Nitrogen | N | 14.007 | 28.014 | 23.85% |
| Total | 176.25 | 100.00% |
In Vitro Adme Profiling and Physicochemical Determinants of N 1 Pyridin 3 Yl Ethyl Cyclopropanamine
Assessment of Absorption and Permeability Characteristics (e.g., P-gp Efflux)
A compound's ability to be absorbed and permeate biological membranes is fundamental to its potential as an orally administered therapeutic agent. Key in vitro assays are employed to predict these characteristics.
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay is a common first-tier screen to evaluate a compound's passive permeability across an artificial lipid bilayer, mimicking the gastrointestinal tract or the blood-brain barrier. nih.govnih.gov The permeability of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine would be determined by measuring its passage from a donor to an acceptor compartment separated by the artificial membrane. Results are typically reported as an effective permeability (Pe) value in cm/s. For instance, studies on other pyridine-based compounds have shown how modifications to the molecule's structure, such as adding lipophilic groups, can significantly enhance permeability. nih.gov
Cell-Based Permeability Assays (e.g., Caco-2): To assess both passive permeability and the influence of active transport mechanisms, cell-based models like the Caco-2 cell line are utilized. These cells form a monolayer that mimics the intestinal epithelium.
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter that can actively pump compounds out of cells, reducing intracellular concentration and limiting absorption. To determine if this compound is a P-gp substrate, its permeability across a Caco-2 monolayer would be measured in both directions (apical to basolateral and basolateral to apical). An efflux ratio (the ratio of permeability in the basolateral-to-apical direction to the apical-to-basolateral direction) greater than 2 is generally indicative of active efflux. For some pyridine-containing inhibitors, a low efflux ratio (e.g., 0.48) suggests good permeability without being significantly affected by efflux pumps. nih.gov
Illustrative Data Table for Permeability Assessment This table is a hypothetical representation of how data for this compound would be presented.
| Assay | Parameter | Result | Interpretation |
| PAMPA | Pe (10⁻⁶ cm/s) | 8.5 | Moderate Passive Permeability |
| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 4.2 | Moderate Apparent Permeability |
| Caco-2 Permeability | Papp (B→A) (10⁻⁶ cm/s) | 9.1 | Efflux Suspected |
| Efflux Ratio | (Papp (B→A) / Papp (A→B)) | 2.17 | Potential P-gp Substrate |
Evaluation of Metabolic Stability in Hepatic Systems (e.g., Human Liver Microsomes)
Metabolic stability provides an indication of how susceptible a compound is to biotransformation, primarily by enzymes in the liver. This is a key determinant of a drug's half-life and clearance.
Human Liver Microsomes (HLM) Assay: The primary in vitro tool for this assessment is an incubation with human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. The assay involves incubating this compound with HLM in the presence of necessary cofactors (e.g., NADPH) and monitoring the decrease in the parent compound's concentration over time.
From this data, several key parameters can be calculated:
In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint): The rate of metabolism independent of physiological factors like blood flow, expressed in µL/min/mg of microsomal protein.
For compounds containing a pyridine (B92270) ring, metabolism often involves oxidation catalyzed by CYP enzymes, potentially forming pyridine N-oxides or hydroxylated products. nih.gov Studies on other novel compounds, such as pyrazolo[3,4-d]pyrimidines, have demonstrated the importance of achieving high metabolic stability (often defined as a half-life greater than 30-60 minutes) to be considered a viable candidate for further development. mdpi.com
Illustrative Data Table for Metabolic Stability This table is a hypothetical representation of how data for this compound would be presented.
| System | Parameter | Value | Classification |
| Human Liver Microsomes | t½ (min) | 45 | Moderately Stable |
| Human Liver Microsomes | CLint (µL/min/mg protein) | 25 | Low to Moderate Clearance |
Correlation of Physicochemical Properties with In Vitro Biological Performance
The physicochemical properties of a molecule are foundational to its ADME profile. Properties such as lipophilicity, solubility, and molecular size directly influence permeability, metabolic stability, and other biological outcomes.
Lipophilicity (LogD/LogP): This parameter, often measured at a physiological pH of 7.4 (LogD), has a profound impact on permeability and metabolic stability. A LogD value that is too low may result in poor membrane permeability, while a value that is too high can lead to low aqueous solubility and increased metabolic clearance. For related pyridine derivatives, hydrophobic interactions have been shown to enhance compound permeability. nih.gov
Aqueous Solubility: Adequate solubility is necessary for a compound to be absorbed from the gastrointestinal tract. Low solubility can be a significant hurdle for oral drug development. mdpi.com For this compound, this would be measured using thermodynamic or kinetic solubility assays.
Molecular Weight (MW): The molecular weight of the hydrochloride salt of this compound is 198.69 g/mol . cymitquimica.com This is well within the range favored by guidelines like Lipinski's Rule of 5 for good oral bioavailability.
By analyzing these properties in conjunction with the in vitro data from sections 8.1 and 8.2, a structure-activity relationship (SAR) can be established to guide further chemical modifications if needed.
Computational Prediction and Experimental Verification of ADME Parameters (e.g., Kinetic Solubility, Clearance)
In silico models are invaluable for predicting ADME properties before a compound is synthesized, allowing for the prioritization of molecules with a higher likelihood of success.
Computational Modeling: A variety of software platforms can predict key ADME parameters for this compound based on its chemical structure. These models use quantitative structure-activity relationship (QSAR) algorithms trained on large datasets of experimentally determined values.
Predicted parameters would include:
Kinetic Solubility: An estimation of solubility under non-equilibrium conditions.
Permeability (Caco-2, PAMPA): Predictions of a compound's ability to cross biological membranes.
P-gp Substrate/Inhibitor: Classification of the likelihood of interaction with the P-gp transporter.
CYP Metabolism: Prediction of which CYP isoforms are likely to metabolize the compound and the potential sites of metabolism on the molecule.
Clearance: An estimation of the rate at which the compound is removed from the body.
Experimental Verification: It is crucial that these computational predictions are verified through the in vitro experiments described in the preceding sections. For example, a computationally predicted low clearance would be tested using the HLM stability assay. Discrepancies between predicted and experimental results can help refine the computational models for future use. The goal is to create a feedback loop where experimental data improves the accuracy of in silico predictions. mdpi.com
Illustrative Data Table for Predicted vs. Experimental ADME This table is a hypothetical representation of how data for this compound would be presented.
| Parameter | Computational Prediction | Experimental Result | Correlation |
| Kinetic Solubility (µM) | 150 | 125 | Good |
| Human CLint (µL/min/mg) | 30 | 25 | Good |
| P-gp Substrate | Yes | Yes (ER = 2.17) | Good |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropanation and amination. For example, copper-catalyzed coupling reactions (e.g., using copper(I) bromide) with pyridine derivatives and cyclopropanamine precursors are common . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Catalyst loading : Copper catalysts at 5-10 mol% improve yield.
- Temperature : Reactions often proceed at 35–50°C to balance rate and selectivity.
- Purification : Chromatography (HPLC/SFC) resolves isomers, with purity >95% achievable .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify cyclopropane ring protons (δ 1.4–1.6 ppm) and pyridinyl ethyl groups (δ 5.2–5.3 ppm for CH-N). Multiplicity analysis distinguishes stereoisomers .
- Mass spectrometry (ESIMS) : Confirms molecular weight (e.g., m/z 215 [M+H]) and fragmentation patterns .
- HPLC/SFC : Quantifies purity and resolves enantiomers (e.g., Lux A1 columns with IPA co-solvent) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data between HPLC and SFC for cyclopropanamine derivatives?
- Methodological Answer : Discrepancies arise from column selectivity and mobile phase interactions. To address this:
- Cross-validation : Use orthogonal methods (e.g., NMR integration of diagnostic peaks) .
- Column screening : Test multiple columns (C18, chiral phases) to identify optimal separation conditions.
- Standard spikes : Add known impurities to assess detection limits.
- Example: Compound 88 showed 99.37% HPLC purity but 100% SFC purity due to chiral resolution limitations in HPLC .
Q. What strategies are effective for controlling stereochemistry during synthesis of this compound analogs?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure amines (e.g., 1-(1H-imidazol-4-yl)ethylamine) to induce asymmetry .
- Catalytic asymmetric synthesis : Palladium or copper catalysts with chiral ligands (e.g., BINAP) improve enantiomeric excess (ee).
- Post-synthetic resolution : SFC with cellulose-based columns separates racemic mixtures (e.g., 50% ee improved to >99% after purification) .
Q. How do fluorine substitutions on the pyridine ring impact biological activity, and how can this be systematically studied?
- Methodological Answer : Fluorine enhances metabolic stability and target binding. To evaluate:
- SAR studies : Synthesize analogs with varying fluorine positions (e.g., 3,5-difluoro vs. 6-trifluoromethyl) .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets (e.g., neurotransmitter receptors).
- MD simulations : Model interactions with binding pockets (e.g., hydrophobic vs. dipole effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
